molecular formula C22H25N3O2 B13901099 5-(4-Methyl-2-piperidin-4-yloxyphenyl)-3-(2-phenylethyl)-1,2,4-oxadiazole

5-(4-Methyl-2-piperidin-4-yloxyphenyl)-3-(2-phenylethyl)-1,2,4-oxadiazole

Cat. No.: B13901099
M. Wt: 363.5 g/mol
InChI Key: WNHSZINIKCMIRV-UHFFFAOYSA-N
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Description

5-(4-Methyl-2-piperidin-4-yloxyphenyl)-3-(2-phenylethyl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methyl-2-piperidin-4-yloxyphenyl)-3-(2-phenylethyl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Substitution reactions:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the phenyl groups.

    Reduction: Reduction reactions can occur at the oxadiazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl or piperidine rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.

    Material Science:

Biology and Medicine

    Pharmacology: Investigation of its potential as a drug candidate for various therapeutic targets.

    Biochemistry: Study of its interactions with biological macromolecules.

Industry

    Chemical Industry: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 5-(4-Methyl-2-piperidin-4-yloxyphenyl)-3-(2-phenylethyl)-1,2,4-oxadiazole would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of signaling cascades, binding to active sites, or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1,2,4-oxadiazole: A simpler oxadiazole derivative with different substituents.

    4-Methyl-2-piperidin-4-yloxyphenyl derivatives: Compounds with similar piperidine and phenyl groups but different core structures.

Uniqueness

The uniqueness of 5-(4-Methyl-2-piperidin-4-yloxyphenyl)-3-(2-phenylethyl)-1,2,4-oxadiazole lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other oxadiazole derivatives.

Properties

Molecular Formula

C22H25N3O2

Molecular Weight

363.5 g/mol

IUPAC Name

5-(4-methyl-2-piperidin-4-yloxyphenyl)-3-(2-phenylethyl)-1,2,4-oxadiazole

InChI

InChI=1S/C22H25N3O2/c1-16-7-9-19(20(15-16)26-18-11-13-23-14-12-18)22-24-21(25-27-22)10-8-17-5-3-2-4-6-17/h2-7,9,15,18,23H,8,10-14H2,1H3

InChI Key

WNHSZINIKCMIRV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC(=NO2)CCC3=CC=CC=C3)OC4CCNCC4

Origin of Product

United States

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